molecular formula C14H20O9 B8120829 1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose

1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose

Cat. No.: B8120829
M. Wt: 332.30 g/mol
InChI Key: TWQVUVQFUFLAHX-ZHZAVPAVSA-N
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Description

1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose is a chemical compound with the molecular formula C14H20O9. It is an ester derivative of a sugar molecule and is often used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose typically involves the acetylation of a sugar derivative. The process begins with the protection of hydroxyl groups followed by selective acetylation. Common reagents used in this process include acetic anhydride and pyridine as a catalyst. The reaction is usually carried out under mild conditions to prevent degradation of the sugar moiety .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, and various substituted derivatives .

Scientific Research Applications

1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of carbohydrate metabolism and enzyme interactions.

    Medicine: As a potential prodrug for delivering active pharmaceutical ingredients.

    Industry: In the production of biodegradable polymers and other materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,6-Tetra-o-acetyl-3-deoxy-d-galactose is unique due to its specific arrangement of acetyl groups and its potential for diverse chemical modifications. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

[(2R,3R,5R)-3,5,6-triacetyloxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-6-13-11(20-8(2)16)5-12(21-9(3)17)14(23-13)22-10(4)18/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQVUVQFUFLAHX-ZHZAVPAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H](C[C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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